molecular formula C9H10FNO2 B6226809 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one CAS No. 1248615-44-2

1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one

Cat. No.: B6226809
CAS No.: 1248615-44-2
M. Wt: 183.2
InChI Key:
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Description

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one, often employs multi-component reactions that are efficient and environmentally friendly. These methods are designed to maximize yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

Uniqueness

1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one is unique due to the specific positioning of the fluorine atom and the methoxypropanone moiety. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

CAS No.

1248615-44-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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